Ethyl 7-Chloroquinazoline-4-acetate
CAS No.:
Cat. No.: VC18376363
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClN2O2 |
|---|---|
| Molecular Weight | 250.68 g/mol |
| IUPAC Name | ethyl 2-(7-chloroquinazolin-4-yl)acetate |
| Standard InChI | InChI=1S/C12H11ClN2O2/c1-2-17-12(16)6-11-9-4-3-8(13)5-10(9)14-7-15-11/h3-5,7H,2,6H2,1H3 |
| Standard InChI Key | RJEUHIMYAJESCG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=NC=NC2=C1C=CC(=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 7-Chloroquinazoline-4-acetate (C₁₂H₁₁ClN₂O₂) belongs to the quinazoline family, a class of heterocyclic compounds featuring a benzene ring fused to a pyrimidine moiety. The molecular weight of this compound is 250.68 g/mol, with a chlorine substitution at position 7 and an ethyl acetate group at position 4 critical to its reactivity and biological interactions . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm its structure, particularly the regioselective placement of substituents .
Comparative analysis with isomers such as Ethyl 5-Chloroquinazoline-4-acetate reveals distinct electronic and steric profiles. The 7-chloro derivative exhibits enhanced electrophilicity at the quinazoline core due to the chlorine atom’s inductive effects, influencing its binding affinity to biological targets .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of Ethyl 7-Chloroquinazoline-4-acetate typically involves cyclization of anthranilic acid derivatives. A representative route includes:
-
Amidation: Reaction of 2-aminobenzoic acid with acetyl chloride to form an intermediate amide.
-
Cyclization: Treatment with acetic anhydride under reflux to yield the quinazoline core.
-
Chlorination and Esterification: Sequential introduction of chlorine at position 7 and ethyl acetate at position 4 using halogenating agents and alcoholysis .
Continuous Flow Industrial Methods
Industrial protocols prioritize efficiency and scalability. A patented continuous synthesis method for analogous compounds employs:
-
Falling film reactors to enhance mass transfer during chlorination.
-
Microwave-assisted esterification to reduce reaction times (2–3 hours vs. 6–8 hours conventionally).
-
In-line purification via distillation to achieve >99% purity .
Table 1: Comparative Synthesis Parameters
| Parameter | Batch Method | Continuous Flow Method |
|---|---|---|
| Reaction Time | 8–12 hours | 2–3 hours |
| Yield | 65–75% | 85–92% |
| Purity | 95–97% | >99% |
| Energy Consumption | High | Moderate |
This approach minimizes polychlorination byproducts and improves selectivity, critical for pharmaceutical-grade production .
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
-
Oxidation: Treatment with potassium permanganate (KMnO₄) introduces hydroxyl or ketone groups, yielding quinazoline N-oxides. These derivatives exhibit altered solubility and bioactivity .
-
Reduction: Sodium borohydride (NaBH₄) selectively reduces the ester group to a primary alcohol, enabling further functionalization .
Nucleophilic Substitution
The chlorine atom at position 7 participates in aromatic substitution reactions. For example:
-
Amination: Reaction with ammonia or amines produces 7-aminoquinazoline derivatives.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl groups, expanding structural diversity for drug discovery .
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 6.55 | Apoptosis induction via Bcl-2 suppression |
| HeLa (Cervical Cancer) | 1.73 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 10.88 | Inhibition of EGFR signaling |
These effects correlate with structural features: the chloro group enhances membrane permeability, while the ester moiety facilitates intracellular hydrolysis to active metabolites .
Enzyme Inhibition
Pharmacokinetic and Drug-Likeness Profiling
Computational models predict favorable pharmacokinetic properties:
-
Absorption: High gastrointestinal absorption due to logP = 2.1.
-
Metabolism: Hepatic clearance via CYP3A4, with no predicted hepatotoxicity.
-
Half-Life: 4.2 hours in murine models, suitable for daily dosing .
Table 3: Predicted ADMET Properties
| Parameter | Value |
|---|---|
| LogP | 2.1 |
| Water Solubility | 0.12 mg/mL |
| Plasma Protein Binding | 89% |
| HERG Inhibition | Low risk |
Industrial and Regulatory Considerations
Scalable Production Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume